molecular formula C22H22ClN3O3S B2632463 2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 1260984-45-9

2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B2632463
CAS No.: 1260984-45-9
M. Wt: 443.95
InChI Key: SNTWVTBVUAGGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study highlighted the synthesis of novel spiro compounds and thieno[3,2-d]pyrimidine derivatives with significant antimicrobial activity. Notably, certain compounds exhibited potent effects against both Gram-negative and Gram-positive bacteria, with one compound showing higher antifungal activity compared to ketoconazole, a standard antifungal medication (Hafez, Zaki, & El-Gazzar, 2016).

Antitumor Activity

  • Another investigation into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives uncovered compounds with potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. The efficacy of some compounds was comparable to that of doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).

Synthetic Pathways and Molecular Structures

  • Research on the synthesis of (piperidin-1-yl)trihydropyrano(cyclopenta)-[4′,5′]pyrido[3′,2′: 4,5]thieno[3,2-e][1,2,4]triazolo-[4,3-c(1,5-c)]pyrimidines explored reactions of 3-cyanopyridine-2(1H)-thiones leading to amino-substituted thieno[2,3-b]pyridines. This work contributes to the development of fused pyridothieno[3,2-d]pyrimidinones through innovative synthetic routes (Paronikyan et al., 2014).

  • Another study focused on one-pot synthesis techniques for thieno[2,3-b]pyridine derivatives, showcasing efficient methods for constructing complex heterocyclic structures with potential for further pharmacological exploration (Dyachenko et al., 2020).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-30-20)25(22(26)29)14-19(27)24-12-10-15-4-2-1-3-5-15/h4,6-9,11,13,18,20H,1-3,5,10,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVUSSLUQMIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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